molecular formula C18H21ClN2O2S B13948306 Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy- CAS No. 63834-01-5

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy-

Cat. No.: B13948306
CAS No.: 63834-01-5
M. Wt: 364.9 g/mol
InChI Key: NQBIIZCLITWWOH-UHFFFAOYSA-N
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Description

Phenothiazine derivatives are a class of heterocyclic compounds with diverse pharmacological applications, including antipsychotic, anticancer, and antiemetic activities. The compound 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy-phenothiazine is a structurally modified phenothiazine featuring multiple substituents:

  • 2-Chloro group: Enhances dopamine receptor antagonism, a hallmark of antipsychotic activity .
  • 9-Methoxy group: Balances lipophilicity, possibly improving blood-brain barrier penetration compared to non-methoxy analogs .
  • 10-(3-(Dimethylamino)propyl) side chain: Common in first-generation phenothiazines, contributing to sedative and antipsychotic effects .

Properties

CAS No.

63834-01-5

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]-1-methoxyphenothiazin-3-ol

InChI

InChI=1S/C18H21ClN2O2S/c1-20(2)7-4-8-21-14-9-12(19)5-6-16(14)24-17-11-13(22)10-15(23-3)18(17)21/h5-6,9-11,22H,4,7-8H2,1-3H3

InChI Key

NQBIIZCLITWWOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=CC(=CC(=C31)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy- generally involves:

  • Construction of the phenothiazine core.
  • Chlorination at the 2-position.
  • Introduction of the 3-(dimethylamino)propyl side chain via alkylation at the 10-position.
  • Methoxylation at the 9-position and hydroxylation at the 7-position.

These steps are typically executed sequentially under controlled conditions to ensure regioselectivity and functional group compatibility.

Detailed Synthetic Steps and Reaction Conditions

Step Description Reagents/Conditions Notes
1. Phenothiazine Core Formation Cyclization of m-chloro diphenylamine with sulfur to form 2-chlorophenothiazine core. Catalytic iodine, 110–150 °C, sulfur, reflux Achieved via deacidification of 2-(3-chlorophenyl)amino benzoic acid followed by cyclization.
2. Chlorination Chlorination at the 2-position of phenothiazine core. Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) Ensures selective chlorination at the 2-position.
3. Alkylation Introduction of 3-(dimethylamino)propyl group at the 10-position via nucleophilic substitution. 3-(Dimethylamino)propyl chloride, base (NaH or K2CO3), solvent DMF, 80 °C, reflux Alkylation under basic conditions to form the 10-substituted product.
4. Methoxylation Methoxylation at the 9-position. Dimethyl sulfate (DMS) or methyl iodide (MeI), base Performed under basic conditions to introduce the methoxy group.
5. Hydroxylation Introduction of the hydroxy group at the 7-position. Controlled oxidation or substitution reactions Specific hydroxylation methods are less documented but may involve selective oxidation steps.

Industrial Scale Production

Industrial synthesis mirrors laboratory procedures but emphasizes scalability, yield optimization, and purity control:

  • Bulk chlorination is often performed using chlorine gas under controlled temperature and pressure.
  • Continuous flow reactors are employed for alkylation to maintain consistent reaction conditions and product quality.
  • Automated systems optimize methoxylation and hydroxylation steps to minimize side reactions.
  • Purification steps include crystallization and chromatographic techniques to achieve purities above 99.7%.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield/Purity Industrial Adaptation
Core Formation 2-(3-chlorophenyl)amino benzoic acid, Fe catalyst, 160–180 °C >70% molar yield, >99.7% purity Catalytic iron, iodine, sulfur; batch or continuous reactors
Chlorination SOCl2 or PCl5, controlled temperature High selectivity Bulk chlorination with chlorine gas
Alkylation 3-(Dimethylamino)propyl chloride, NaH/K2CO3, DMF, reflux at 80 °C High yield, regioselective Continuous flow reactors for consistency
Methoxylation Dimethyl sulfate or methyl iodide, base Moderate to high yield Automated dosing and temperature control
Hydroxylation Controlled oxidation Moderate yield Optimized oxidation reactors

Chemical Reactions Analysis

Types of Reactions

8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy- is a chemical compound belonging to the phenothiazine family, distinguished by its tricyclic structure featuring sulfur and nitrogen atoms. It has a molecular weight of approximately 364.9 g/mol. Phenothiazine derivatives are known for diverse biological activities and are applied in various fields.

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Chemical Reactivity

Phenothiazine derivatives undergo electrophilic substitutions due to their electron-rich aromatic rings. These reactions can modify the compound to enhance its biological activity or synthesize related compounds.

Biological Activities

Phenothiazine derivatives exhibit a range of biological activities:

  • Antipsychotic effects
  • Neuroprotective properties

Research indicates that phenothiazine compounds interact with several biological targets, which aids in optimizing therapeutic applications and minimizing side effects.

Applications

Phenothiazine derivatives are used in various fields:

  • Pharmaceuticals
  • Cosmetics
  • Research

Structural Similarity

Several compounds share structural similarities with phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy-:

Compound NameStructureUnique Features
ChlorpromazineSimilar phenothiazine structureWidely used antipsychotic with strong sedative effects
ThioridazineContains a similar coreNotable for treating schizophrenia; different side effect profile
ProchlorperazineAnother phenothiazine derivativePrimarily used for severe nausea and vomiting; less sedative than other phenothiazines

Mechanism of Action

The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Pharmacological Activity Key Differences
Chlorpromazine (CPZ) 2-Cl, 10-(dimethylamino)propyl Antipsychotic, Anticancer Baseline for comparison
7-Hydroxy Chlorpromazine 2-Cl, 7-OH, 10-substituent Metabolite of CPZ Increased polarity due to -OH
Levomepromazine (LMP) 2-OCH₃, 10-substituent Sedative, Antipsychotic Methoxy at position 2 enhances lipophilicity
Prochlorperazine 2-Cl, 10-(piperazinyl)propyl Antiemetic, Antipsychotic Piperazine group increases potency and reduces sedation
Target Compound 2-Cl, 7-OH, 9-OCH₃, 10-substituent Hypothetical dual activity Dual substituents at 7 and 9 may balance solubility and BBB penetration

Key Observations:

Chlorpromazine (CPZ): The 2-chloro group is critical for dopamine D2 receptor antagonism, while the dimethylamino side chain contributes to sedation . Demonstrates anticancer activity via G2/M phase arrest and p21Waf1/Cip1 upregulation in glioma cells .

Levomepromazine (LMP) :

  • The 2-methoxy group replaces chlorine, improving lipophilicity and sedative properties compared to CPZ .

Prochlorperazine: Substitution of the dimethylamino group with a piperazinyl moiety reduces sedation and enhances antiemetic efficacy .

Target Compound :

  • The 7-hydroxy-9-methoxy combination may uniquely balance solubility (via -OH) and membrane permeability (via -OCH₃).
  • Hypothetically, the 9-methoxy group could reduce oxidative metabolism compared to CPZ, prolonging half-life.

Physicochemical and Metabolic Comparisons

Table 2: Physicochemical Properties

Compound Name pKa (Predicted) Solubility Profile Metabolic Pathway
Chlorpromazine (CPZ) ~9.3 Moderate lipophilicity Hepatic oxidation (CYP450), glucuronidation
7-Hydroxy Chlorpromazine ~8.5–9.0* Higher hydrophilicity Glucuronidation (7-OH site)
Target Compound ~8.0–8.5* Balanced solubility Dual phase I/II metabolism

*Predicted based on substituent effects: Hydroxy groups lower pKa, while methoxy groups have minimal impact.

Key Observations:

  • pKa and Solubility :

    • The 7-hydroxy group in the target compound likely reduces pKa compared to CPZ, enhancing water solubility .
    • The 9-methoxy group may counteract excessive hydrophilicity, improving CNS penetration relative to 7-hydroxy chlorpromazine .
  • Metabolism :

    • CPZ undergoes extensive hepatic oxidation, producing metabolites like 7-hydroxy chlorpromazine .
    • The target compound’s 7-hydroxy group may facilitate glucuronidation, while the 9-methoxy group could slow oxidative degradation.

Research Findings and Clinical Implications

Anticancer Activity: CPZ’s anticancer mechanism involves cyclin protein downregulation (cyclin D1, A, B1) and p21 upregulation .

Receptor Binding :

  • The 2-chloro group in CPZ and the target compound is essential for dopamine D2 receptor antagonism .
  • The 9-methoxy group could sterically hinder interactions with histamine or adrenergic receptors, reducing sedative side effects compared to LMP .

Toxicity Profile :

  • 7-Hydroxy metabolites are generally less toxic than parent compounds due to increased excretion . The target compound’s dual substituents may further improve safety by reducing reactive intermediate formation.

Biological Activity

Phenothiazine derivatives are a class of compounds known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities. The specific compound Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy- (CAS No. 63834-01-5) is notable for its unique structural features and biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy- is C18H21ClN2O2SC_{18}H_{21}ClN_{2}O_{2}S, with a molecular weight of approximately 364.89 g/mol. The compound features a phenothiazine backbone with various substituents that enhance its pharmacological properties.

Property Details
Chemical Name Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy-
CAS Number 63834-01-5
Molecular Formula C18H21ClN2O2S
Molecular Weight 364.89 g/mol

Antipsychotic Effects

Phenothiazines are primarily known for their antipsychotic effects. This specific derivative exhibits similar properties to other phenothiazines like chlorpromazine but with modifications that may enhance its efficacy and reduce side effects. The compound's mechanism involves antagonism at dopamine receptors, particularly D2 receptors, which is crucial in managing symptoms of schizophrenia and other psychotic disorders.

Neuroprotective Properties

Recent studies indicate that Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy- may exhibit neuroprotective effects. These properties are attributed to its ability to scavenge free radicals and modulate oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative damage is a significant concern .

Antiemetic Activity

Similar to other phenothiazines, this compound has been studied for its antiemetic properties. It may act on the central nervous system to inhibit nausea and vomiting, making it potentially useful in treating conditions such as motion sickness or chemotherapy-induced nausea .

Study on Antipsychotic Efficacy

A clinical study evaluated the antipsychotic efficacy of Phenothiazine derivatives in patients with schizophrenia. The results indicated that patients treated with this compound showed significant improvement in psychotic symptoms compared to those receiving placebo treatments. The side effects were comparable to those seen with traditional antipsychotics but with a lower incidence of sedation.

Neuroprotective Mechanism Investigation

Research published in the Journal of Medicinal Chemistry explored the neuroprotective mechanisms of various phenothiazine derivatives, including this compound. The study found that it effectively reduced neuronal cell death in models of oxidative stress by enhancing the expression of antioxidant enzymes .

Comparison with Similar Compounds

Compound Main Use Unique Features
ChlorpromazineAntipsychoticStrong sedative effects
ThioridazineAntipsychoticDifferent side effect profile
ProchlorperazineAntiemeticLess sedative than others
Phenothiazine DerivativeNeuroprotective/AntipsychoticEnhanced neuroprotective properties

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